molecular formula C22H20N4O4 B15009618 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15009618
M. Wt: 404.4 g/mol
InChI Key: ZFLGZFWLUVDLLN-UHFFFAOYSA-N
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Description

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its diverse biological activities. The compound features a pyranopyrazole core, which is a significant structural motif in medicinal chemistry due to its potential therapeutic applications. The presence of the trimethoxyphenyl group enhances its pharmacological properties, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of aqueous media and catalyst-free conditions, are likely to be employed to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins and enzymes, inhibiting their activity. For instance, it can inhibit tubulin polymerization, which is essential for cell division, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its specific trimethoxyphenyl group, which enhances its bioactivity and stability. This makes it a more potent candidate for therapeutic applications, particularly in oncology and infectious diseases.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O4/c1-27-15-10-9-13(19(28-2)20(15)29-3)16-14(11-23)21(24)30-22-17(16)18(25-26-22)12-7-5-4-6-8-12/h4-10,16H,24H2,1-3H3,(H,25,26)

InChI Key

ZFLGZFWLUVDLLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC)OC

Origin of Product

United States

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